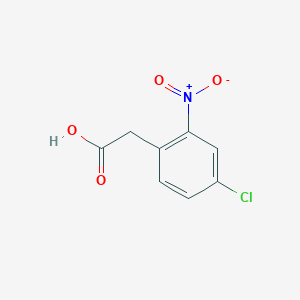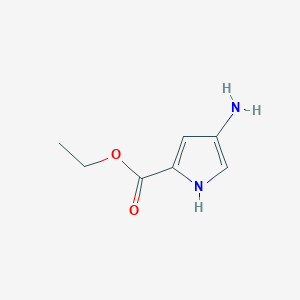
(2-CHLORO-ETHYL)-METHYL-AMINE
Descripción general
Descripción
(2-Chloro-ethyl)-methyl-amine is an organic compound with the molecular formula C3H8ClN. It is a colorless liquid with a strong odor and is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both a chloro group and an amine group, making it a versatile reagent in various chemical reactions.
Mecanismo De Acción
Target of Action
2-Chloro-N-methylethanamine, also known as Ethanamine, 2-chloro-N-methyl- or (2-chloroethyl)methylamine, is an alkylating agent . The primary targets of 2-Chloro-N-methylethanamine are the DNA bases in the cells . It binds to the N7 nitrogen on the DNA base guanine .
Mode of Action
2-Chloro-N-methylethanamine works by binding to DNA, crosslinking two strands and preventing cell duplication . This interaction with its targets results in the prevention of proper functioning of biologically active molecules .
Biochemical Pathways
The action of 2-Chloro-N-methylethanamine affects the DNA replication pathway. By binding to the DNA bases, it prevents the proper duplication of DNA, which is a crucial step in cell division . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
It is known that the compound is highly reactive , suggesting that it may be rapidly metabolized and excreted. Its solubility in water and alcohol indicates that it may be well-absorbed and distributed in the body.
Result of Action
The molecular effect of 2-Chloro-N-methylethanamine’s action is the formation of cross-links in DNA, which prevents the DNA from being properly replicated . On a cellular level, this can lead to cell death, particularly in cells that are rapidly dividing .
Action Environment
The action, efficacy, and stability of 2-Chloro-N-methylethanamine can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the reactivity of the compound . Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, could potentially interact with 2-Chloro-N-methylethanamine and affect its action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-Chloro-ethyl)-methyl-amine can be synthesized through several methods. One common method involves the reaction of ethylene oxide with methylamine in the presence of hydrochloric acid. The reaction proceeds as follows: [ \text{C2H4O + CH3NH2 + HCl → C3H8ClN + H2O} ]
Another method involves the chlorination of ethylamine using thionyl chloride or phosphorus trichloride. The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, this compound is produced on a large scale using continuous flow reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of catalysts and solvents can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-ethyl)-methyl-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form ethylamine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or secondary amines are commonly used. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include ethylamine derivatives, nitriles, and secondary amines.
Oxidation: Products include nitroso and nitro compounds.
Reduction: Products include ethylamine derivatives.
Aplicaciones Científicas De Investigación
(2-Chloro-ethyl)-methyl-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Ethylamine: Similar in structure but lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
Methylamine: Similar in structure but lacks the ethyl group, making it less versatile in organic synthesis.
2-Chloroethylamine: Similar in structure but lacks the methyl group, affecting its reactivity and applications.
Uniqueness
(2-Chloro-ethyl)-methyl-amine is unique due to the presence of both a chloro group and an amine group, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
Propiedades
IUPAC Name |
2-chloro-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClN/c1-5-3-2-4/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBQXUGQIFAFMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186050 | |
| Record name | Ethanamine, 2-chloro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32315-92-7 | |
| Record name | Ethanamine, 2-chloro-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032315927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, 2-chloro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















